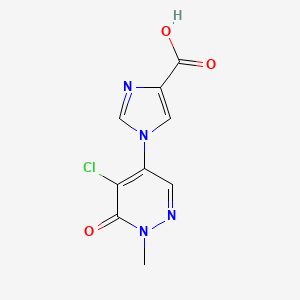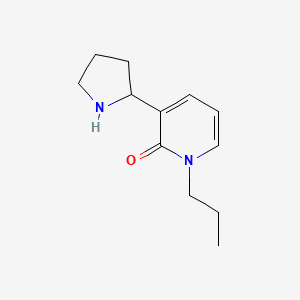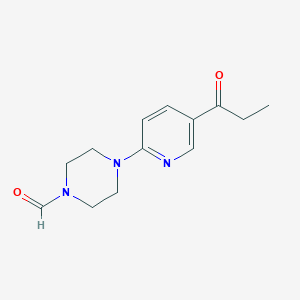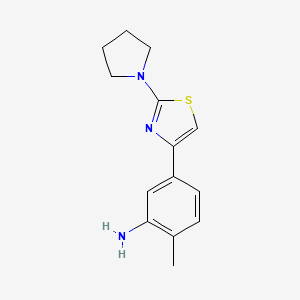
2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina es un compuesto heterocíclico que contiene un anillo de tiazol sustituido con un grupo pirrolidina y una porción de anilina. Los derivados del tiazol son conocidos por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas, antiinflamatorias y anticancerígenas . La estructura única de la 2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina la convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina típicamente involucra los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar haciendo reaccionar α-halocetonas con tiourea en condiciones básicas. Esta reacción forma la estructura central del tiazol.
Sustitución con pirrolidina: El anillo de tiazol luego se hace reaccionar con pirrolidina para introducir el grupo pirrolidin-1-il en la posición 2 del anillo de tiazol.
Introducción de la porción de anilina:
Métodos de producción industrial
La producción industrial de 2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina puede involucrar condiciones de reacción optimizadas, como el uso de reactores de alta presión y sistemas de flujo continuo, para mejorar el rendimiento y la pureza. Los catalizadores y los solventes se seleccionan cuidadosamente para garantizar una producción eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro (si está presente) en un grupo amina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático y el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados
Oxidación: Sulfoxidos y sulfones.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por sus actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y proteínas involucradas en varios procesos biológicos.
Vías involucradas: Puede modular las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-5-(2-(morfolin-1-il)tiazol-4-il)anilina: Estructura similar con un grupo morfolina en lugar de pirrolidina.
2-Metil-5-(2-(piperidin-1-il)tiazol-4-il)anilina: Contiene un grupo piperidina en lugar de pirrolidina.
Unicidad
2-Metil-5-(2-(pirrolidin-1-il)tiazol-4-il)anilina es única debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. La presencia del grupo pirrolidina mejora su solubilidad e interacción con objetivos biológicos en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C14H17N3S |
|---|---|
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
2-methyl-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H17N3S/c1-10-4-5-11(8-12(10)15)13-9-18-14(16-13)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7,15H2,1H3 |
Clave InChI |
VLESWAXZQPWIKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
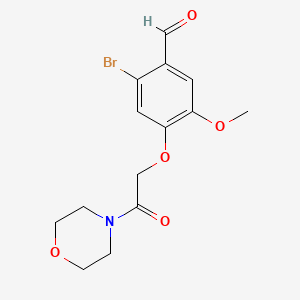

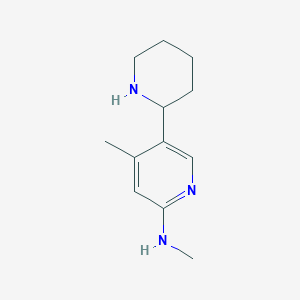

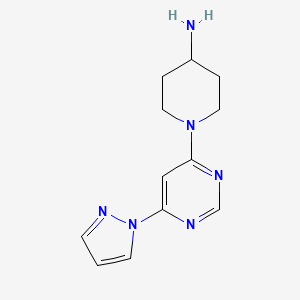
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
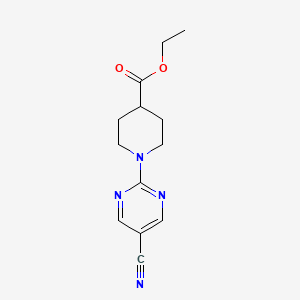
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)

